Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound featuring a seven-membered azabicyclo[2.2.1]heptane core with a hydroxyl group at the 2-position and a tert-butyl carbamate protective group at the 7-position. This scaffold is of significant interest in medicinal chemistry due to its conformational rigidity, which mimics bioactive peptide structures and enhances receptor binding specificity . The molecular formula is C₁₁H₁₉NO₃ (theoretical molecular weight: 213.27 g/mol), with the hydroxyl group enabling further functionalization, such as acetylation or oxidation .
Properties
IUPAC Name |
tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKIHGBRNBOCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Bicyclic amine and tert-butyl chloroformate.
Reaction Conditions: Anhydrous conditions, typically using a solvent like dichloromethane or tetrahydrofuran.
Base: A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials.
Continuous Stirring: Ensures uniform reaction conditions.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 7-Azabicyclo[2.2.1]heptane Derivatives
Reactivity and Functionalization
- Hydroxyl vs. Amino Groups: The 2-hydroxy derivative is less nucleophilic than its 2-amino counterpart but can be acetylated to improve lipophilicity (e.g., compounds 11 and 12 in , yielding 88% acetylated products) . In contrast, the 2-amino analogue is directly utilized in peptidomimetic synthesis due to its primary amine reactivity .
- Oxo vs. Bromomethyl : The 2-oxo derivative undergoes Grignard additions or hydride reductions, while the bromomethyl group facilitates alkylation or Suzuki-Miyaura couplings .
Biological Activity
Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known by its CAS number 154905-36-9, is a bicyclic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C@@HC2
The compound features a bicyclic structure that contributes to its unique biological properties, particularly in the context of drug design and synthesis.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, primarily related to their interaction with neurotransmitter systems and metabolic pathways.
- Inhibition of Amino Acid Transporters : Studies have shown that bicyclic amino acids can inhibit the transport of specific amino acids across cell membranes, which can impact cellular metabolism and growth. For instance, derivatives like 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid have been noted for their ability to block the transport of palmitic acid into proteins, suggesting a role in metabolic regulation .
- Antitumor Activity : Some bicyclic compounds have demonstrated the ability to induce apoptosis in cancer cells. The structural features of this compound may enhance its potential as an antitumor agent through modulation of key signaling pathways involved in cell growth and survival .
- Neurotransmitter Modulation : Compounds within this structural class have been investigated for their effects on neurotransmitter systems, particularly in relation to glutamate dehydrogenase activation, which plays a crucial role in insulin secretion and neuronal health .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a controlled study examining the effects of bicyclic amino acids on cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 50 µM over a 48-hour exposure period. The mechanism was associated with increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methodologies, including palladium-catalyzed reactions that allow for the construction of oxygenated derivatives with enhanced biological properties . These synthetic pathways are crucial for developing analogs with improved efficacy and specificity for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how can reaction conditions be optimized?
- The compound is typically synthesized via cycloaddition or functionalization of bicyclic precursors. For example, analogous 7-azabicyclo[2.2.1]heptane derivatives are synthesized using Diels-Alder reactions or hydroxylation of pre-formed bicyclic frameworks (e.g., via oxidation with N-methylmorpholine-N-oxide and potassium osmate) . Optimization involves adjusting solvent systems (e.g., dichloromethane for stepwise additions), temperature, and stoichiometry of reagents to improve yields. Characterization via NMR (e.g., δH analysis for stereochemistry) and IR spectroscopy is critical .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for verifying stereochemistry and functional groups (e.g., tert-butyl and hydroxyl positions) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O) and hydroxyl (O-H) stretches .
- Purity Assessment: High-performance liquid chromatography (HPLC) with >97% purity thresholds, as seen in batch quality control protocols .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Based on structurally similar azabicyclic compounds, hazards include skin/eye irritation (Category 2) and respiratory tract irritation (H335). Use PPE: nitrile gloves, lab coats, and P95 respirators for airborne particles. Work in a fume hood to prevent inhalation . Avoid drainage contamination due to unknown ecological toxicity .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxyl group at position 2 influence the compound’s reactivity or biological activity?
- Stereoisomerism (e.g., (1R,4S,6R) vs. (1S,4R,6S)) can alter hydrogen-bonding interactions or steric hindrance in drug-receptor binding. For example, tert-butyl derivatives with defined stereochemistry are used in fragment-based drug discovery to optimize pharmacokinetic properties . Computational modeling (e.g., molecular docking) paired with synthetic resolution (e.g., chiral chromatography) is recommended to study these effects .
Q. What strategies can resolve contradictions in reported toxicity data for azabicyclic compounds?
- Discrepancies arise due to limited toxicological studies (e.g., acute toxicity data vs. "no data available" classifications) . Mitigation involves:
- Comparative assays: Use in vitro models (e.g., hepatocyte viability assays) to benchmark against structurally validated compounds.
- Dose-response studies: Evaluate organ-specific toxicity in animal models, focusing on respiratory and dermal endpoints .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Stability testing under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels is critical. For tert-butyl carboxylates, hydrolysis of the ester group in acidic/basic conditions may yield carboxylic acid derivatives. Monitor via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-MS to identify degradation pathways .
Q. What mechanistic insights exist for the compound’s role in catalytic or pharmacological applications?
- In antibacterial studies, azabicycloheptane derivatives inhibit penicillin-binding proteins via β-lactam-like mechanisms. For example, chromium(III) complexes of similar structures show enhanced stability and activity against Gram-positive bacteria . Mechanistic studies should combine X-ray crystallography (to map binding sites) and kinetic assays (e.g., IC50 determination) .
Methodological Guidance Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
